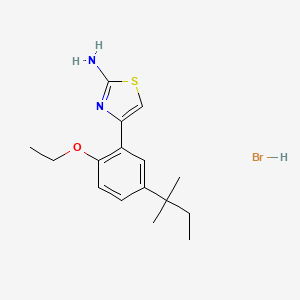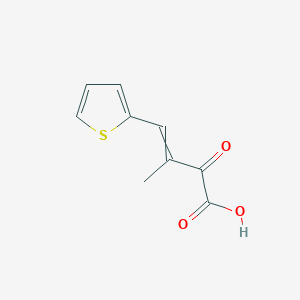![molecular formula C16H26SSe B12622760 {[4-(Hexylsulfanyl)butyl]selanyl}benzene CAS No. 918945-50-3](/img/structure/B12622760.png)
{[4-(Hexylsulfanyl)butyl]selanyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4-(Hexylsulfanyl)butyl]selanyl}benzene is an organoselenium compound characterized by the presence of both sulfur and selenium atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Hexylsulfanyl)butyl]selanyl}benzene typically involves the following steps:
Formation of the Hexylsulfanyl Group: This can be achieved by reacting hexylthiol with an appropriate alkylating agent under basic conditions.
Attachment of the Butyl Chain: The hexylsulfanyl group is then linked to a butyl chain through a nucleophilic substitution reaction.
Introduction of the Selenium Atom:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {[4-(Hexylsulfanyl)butyl]selanyl}benzene can undergo oxidation reactions, where the sulfur and selenium atoms are oxidized to their respective oxides.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state, potentially forming selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexylsulfanyl or butyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Products may include sulfoxides, sulfones, and selenoxides.
Reduction: Selenides and thiols are common products.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, {[4-(Hexylsulfanyl)butyl]selanyl}benzene serves as a versatile intermediate for the preparation of more complex molecules. Its unique reactivity makes it valuable for constructing selenium-containing compounds.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. It may exhibit antioxidant properties due to the presence of selenium, which is known for its role in redox biology.
Medicine
Research into selenium-containing compounds has shown promise in developing new therapeutic agents. This compound could be explored for its potential in treating diseases related to oxidative stress and inflammation.
Industry
In materials science, the compound may be used to develop novel materials with specific electronic or optical properties. Its unique structure could contribute to the design of advanced polymers or nanomaterials.
Mecanismo De Acción
The mechanism by which {[4-(Hexylsulfanyl)butyl]selanyl}benzene exerts its effects is likely related to its ability to participate in redox reactions. The selenium atom can undergo reversible oxidation and reduction, allowing the compound to act as an antioxidant. This redox activity can influence various molecular targets and pathways, including those involved in oxidative stress response and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
{[4-(Hexylsulfanyl)butyl]thio}benzene: Similar structure but with sulfur instead of selenium.
{[4-(Hexylsulfanyl)butyl]tellanyl}benzene: Similar structure but with tellurium instead of selenium.
{[4-(Hexylsulfanyl)butyl]oxy}benzene: Similar structure but with oxygen instead of selenium.
Uniqueness
The presence of selenium in {[4-(Hexylsulfanyl)butyl]selanyl}benzene imparts unique redox properties that are not observed in its sulfur or oxygen analogs. Selenium’s ability to participate in redox cycling makes this compound particularly valuable in applications requiring antioxidant activity.
Propiedades
Número CAS |
918945-50-3 |
|---|---|
Fórmula molecular |
C16H26SSe |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
4-hexylsulfanylbutylselanylbenzene |
InChI |
InChI=1S/C16H26SSe/c1-2-3-4-8-13-17-14-9-10-15-18-16-11-6-5-7-12-16/h5-7,11-12H,2-4,8-10,13-15H2,1H3 |
Clave InChI |
QZHXMIOHFNTDPU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSCCCC[Se]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)acetamide](/img/structure/B12622689.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12622693.png)

![N-cyclopentyl-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12622699.png)
![2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene](/img/structure/B12622701.png)



![4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12622744.png)
![(3R,4'S)-3'-(2-phenylmethoxyphenyl)-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one](/img/structure/B12622749.png)

![N-[2-[4-(4-methylphenyl)-2-propan-2-yloxan-4-yl]ethyl]-N-(1-thiophen-2-ylethyl)acetamide](/img/structure/B12622756.png)
![(4E)-N-tert-Butyl-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B12622765.png)

